molecular formula C21H25F3N4O3 B2479274 4-methyl-1-(1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034328-94-2

4-methyl-1-(1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No. B2479274
M. Wt: 438.451
InChI Key: HJWRJESOSREUSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-1-(1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C21H25F3N4O3 and its molecular weight is 438.451. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compounds as Ligands and Antimicrobial Agents

Synthesis and Selectivity of Dopamine Receptor Ligands

A study by Rowley et al. (1997) explored the structure-activity relationships of heterocyclic compounds similar in structure, finding that modifications to the aromatic heterocycle and piperidine components could significantly impact the affinity and selectivity for human dopamine D4 receptors over D2 and D3 receptors. The research suggests potential applications in the development of selective dopamine receptor antagonists (Rowley et al., 1997).

Antimicrobial Activities of Triazole Derivatives

Al‐Azmi and Mahmoud (2020) synthesized novel triazole derivatives, highlighting their successful antimicrobial evaluation. Such compounds, by virtue of their structural features, including the triazole core, show promise in the design of new antimicrobial agents (Al‐Azmi & Mahmoud, 2020).

Antimicrobial and Antioxidant Potentials

Bhat et al. (2016) reported on the synthesis of triazolyl pyrazole derivatives with noted in vitro antibacterial, antifungal, and antioxidant activities. The study also included in silico molecular docking to suggest mechanisms of action, illustrating the compound's potential as broad-spectrum antimicrobial and antioxidant agents (Bhat et al., 2016).

Molecular Structure Investigations

Molecular Structure and Intermolecular Interactions

Shawish et al. (2021) conducted a detailed study on the synthesis and molecular structure analysis of s-triazine derivatives, incorporating pyrazole, piperidine, and aniline moieties. The research provides insights into the intermolecular interactions and electronic properties of such compounds, which could be relevant for understanding the behavior of similar complex molecules in various environments (Shawish et al., 2021).

properties

IUPAC Name

4-methyl-2-[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]-5-(trifluoromethyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25F3N4O3/c1-26-17(21(22,23)24)25-28(19(26)30)16-7-11-27(12-8-16)18(29)20(9-13-31-14-10-20)15-5-3-2-4-6-15/h2-6,16H,7-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJWRJESOSREUSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)C2CCN(CC2)C(=O)C3(CCOCC3)C4=CC=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-1-(1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

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